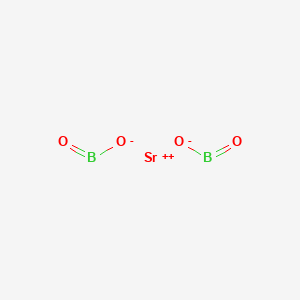

Strontium metaborate

Description

Properties

CAS No. |

13703-84-9 |

|---|---|

Molecular Formula |

B2O4Sr |

Molecular Weight |

173.2 g/mol |

IUPAC Name |

strontium;oxido(oxo)borane |

InChI |

InChI=1S/2BO2.Sr/c2*2-1-3;/q2*-1;+2 |

InChI Key |

UIPNVCZMXRSSMM-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].B(=O)[O-].[Sr+2] |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].[Sr+2] |

Other CAS No. |

13703-84-9 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Solid-State Reaction Pathways

Solid-state reactions represent a conventional and widely utilized approach for synthesizing strontium borates. These methods involve the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the solid matrix to form the desired product.

High-Temperature Synthesis Protocols Utilizing Metal Carbonates and Boric Acid

High-temperature solid-state synthesis is a primary method for producing polycrystalline strontium borate (B1201080). This protocol typically employs strontium carbonate (SrCO₃) and boric acid (H₃BO₃) as the starting materials. The reaction mechanism involves the thermal decomposition of the precursors followed by the formation of the borate compound.

Upon heating, boric acid undergoes a multi-step dehydration process. It first transforms into metaboric acid (HBO₂) and subsequently into boric oxide (B₂O₃). mdpi.com The strontium carbonate also decomposes, releasing carbon dioxide and forming strontium oxide (SrO). The highly reactive strontium oxide then combines with boric oxide at elevated temperatures to form strontium borate. The final crystalline phase of the strontium borate (e.g., SrB₂O₄, SrB₄O₇, or Sr₄B₁₄O₂₅) is dependent on the stoichiometric ratio of the initial reactants and the final calcination temperature. researchgate.netresearchgate.net For instance, the synthesis of strontium tetraborate (B1243019) (SrB₄O₇) involves a phase transition from an amorphous substance, formed by the dehydration of strontium borate crystal hydrates, to the polycrystalline form at approximately 750°C. researchgate.net

Table 1: High-Temperature Solid-State Synthesis Parameters

| Precursor 1 | Precursor 2 | Key Temperature | Product | Reference |

|---|---|---|---|---|

| Strontium Carbonate (SrCO₃) | Orthoboric Acid (H₃BO₃) | 95°C (Hydrate Formation) | Strontium Borate Hydrates | researchgate.net |

| Strontium Borate Hydrates | N/A (Dehydration) | >100°C | Amorphous Strontium Borate | researchgate.net |

| Amorphous Strontium Borate | N/A (Crystallization) | ~750°C | Polycrystalline SrB₄O₇ | researchgate.net |

Low-Temperature Solid-State Reaction for Nanoparticle Formation

The synthesis of strontium borate nanoparticles can be achieved through low-temperature solid-state routes, which offer advantages in controlling particle size and reducing agglomeration. ijacskros.com One such method is the thermal decomposition of a specifically designed precursor at a relatively low temperature. For example, strontium carbonate nanorods have been successfully synthesized by the solid-state decomposition of a strontium phthalate (B1215562) precursor, [Sr(Pht)(H₂O)₂], at 500°C. scholarsportal.info This approach demonstrates that the morphology and purity of the final nanostructured product are highly dependent on the calcination temperature. scholarsportal.info

Another low-temperature solid-state method involves mechanochemical synthesis, where precursors are ground together at room temperature. This process can induce chemical reactions without the need for high-temperature kilns, leading to the formation of nanoparticles. ijacskros.com While specific examples for strontium metaborate (B1245444) are not detailed, the synthesis of strontium chromate (B82759) nanoparticles by grinding potassium chromate (K₂CrO₄) and strontium carbonate (SrCO₃) at room temperature illustrates the feasibility of this approach for related strontium compounds. ijacskros.com

Stoichiometric Considerations and Precursor Optimization

In all solid-state reactions, the stoichiometry of the precursors is a critical factor that dictates the chemical composition and crystal structure of the final product. The ratio of the strontium source (e.g., SrCO₃ or SrO) to the boron source (e.g., H₃BO₃) determines which strontium borate phase is formed. For example, a specific molar ratio of 4:7 (SrO:B₂O₃) is required to synthesize the compound Sr₄B₁₄O₂₅. researchgate.net

Precursor optimization is equally crucial. The reactivity, purity, and particle size of the starting materials significantly influence the reaction kinetics and the homogeneity of the product. For low-temperature methods, the choice of a precursor that decomposes cleanly at lower temperatures is essential for forming phase-pure nanoparticles. scholarsportal.info For high-temperature routes, ensuring an intimate mixture of finely ground precursor powders is vital for the reaction to proceed to completion and to avoid the formation of undesired secondary phases. ijacskros.com

Solution-Based and Melt-Quenching Techniques

Alternative synthetic routes, including melt-quenching and hydrothermal methods, provide access to amorphous (glassy) and specific crystalline forms of strontium borate, respectively. These techniques offer different levels of control over the material's structure and morphology.

Conventional Melt-Quenching for Glassy Strontium Borate Systems

The melt-quenching technique is the standard method for producing amorphous strontium borate glasses. nih.govchalcogen.ro The process involves melting a homogenous mixture of high-purity raw materials, such as strontium carbonate, boric acid, and potentially other oxides like bismuth oxide or sodium oxide, in a crucible at high temperatures, typically ranging from 1000°C to 1200°C. nih.govchalcogen.ro The molten liquid is held at this temperature for a period to ensure complete homogenization. Subsequently, the melt is rapidly cooled, or "quenched," by pouring it onto a preheated stainless steel plate or between rollers. chalcogen.ro This rapid cooling prevents the atoms from arranging into an ordered crystalline lattice, resulting in a disordered, amorphous glass structure. researchgate.net To enhance structural integrity and relieve internal stresses, the resulting glass is often annealed in a furnace at a temperature below its glass transition temperature. chalcogen.ro

Table 2: Melt-Quenching Parameters for Strontium Borate Glass Systems

| Glass System Composition | Melting Temperature | Annealing Temperature | Reference |

|---|---|---|---|

| Na₂O–K₂O–MgO–CaO–B₂O₃–SiO₂–P₂O₅ with Sr substitution | 1200°C | Not specified | nih.gov |

| (40+x)Bi₂O₃–(60-x-y)B₂O₃–ySrO | 1000°C | 360°C | chalcogen.ro |

Hydrothermal Synthesis Approaches for Borate Minerals

Hydrothermal synthesis is a solution-based method that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials that are insoluble under normal conditions. This technique is particularly effective for synthesizing hydrated borate minerals. For example, the hydrated strontium borate Sr₃B₆O₁₁(OH)₂ has been synthesized hydrothermally. nih.gov The process involves reacting a mixture of strontium hydroxide (B78521) and boric acid in an aqueous solution within a sealed autoclave. The autoclave is then heated to a specific temperature, allowing the pressure to build and facilitating the dissolution and recrystallization of the precursors into the desired crystalline product. nih.gov This method allows for precise control over crystal growth, leading to well-defined, high-purity crystalline phases. rsc.org The tunellite mineral (SrB₆O₁₀·4H₂O) is another example of a strontium borate that is considered to have a hydrothermal origin in nature. researchcommons.org

Table 3: Hydrothermal Synthesis Parameters for Sr₃B₆O₁₁(OH)₂

| Parameter | Value/Condition | Reference |

|---|---|---|

| Strontium Precursor | Sr(OH)₂·8H₂O | nih.gov |

| Boron Precursor | H₃BO₃ | nih.gov |

| Reaction Medium | Aqueous solution | nih.gov |

| Apparatus | Teflon-lined stainless steel autoclave | nih.gov |

| Temperature Profile | Heated to 220°C, held for 5 days, cooled to room temp. | nih.gov |

Solution Growth Techniques for Single Crystal Fabrication

The fabrication of high-quality single crystals of strontium metaborate is essential for the detailed investigation of its structural and physical properties. Solution growth techniques, particularly the flux method, are widely employed for this purpose. wikipedia.orgyoutube.comfrontiersin.org This method involves dissolving the constituent components in a suitable solvent, known as a flux, at elevated temperatures, followed by a controlled cooling process to facilitate crystallization. wikipedia.orgyoutube.com

A common approach for growing this compound (SrB₂O₄) single crystals is the high-temperature solution growth method. youtube.comfrontiersin.org In this process, a mixture of strontium carbonate (SrCO₃) and boric acid (H₃BO₃) is used as the starting materials. These precursors are combined with a flux, which lowers the melting point of the solute and allows for crystallization to occur at temperatures below the melting point of this compound itself. wikipedia.org The mixture is heated in a crucible, typically made of a non-reactive material like platinum, to a temperature high enough to ensure complete dissolution and homogenization of the components in the molten flux. wikipedia.orgyoutube.com

Following the dissolution phase, the temperature of the furnace is slowly and precisely reduced. youtube.com This slow cooling, often at a rate of a few degrees Celsius per hour, reduces the solubility of the this compound in the flux, leading to a state of supersaturation and subsequent nucleation and growth of single crystals. youtube.comwiley-vch.de Once the cooling process is complete and the system has returned to room temperature, the solidified flux must be separated from the grown crystals. youtube.com This can be achieved by mechanical means or by dissolving the flux in a solvent that does not affect the this compound crystals. youtube.com

Hydrothermal synthesis is another solution-based technique that can be utilized for the growth of borate crystals. aip.orgmdpi.com This method involves crystallization from aqueous solutions under conditions of high temperature and pressure. mdpi.com For instance, a new semi-organic compound, Strontium Boro Tartrate (SBT), has been synthesized using the hydrothermal method where strontium nitrate (B79036) (Sr(NO₃)₂), boric acid, and tartaric acid were heated in water in a sealed vessel. aip.org While this example is for a more complex borate, the principles can be adapted for the synthesis of this compound, offering control over crystal morphology by varying parameters such as temperature, pressure, and precursor concentrations. rsc.org

Mechanistic Insights into Compound Formation

Understanding the mechanisms of this compound formation is crucial for controlling the synthesis of desired crystalline phases and microstructures. The process often involves complex transformations starting from hydrated precursors.

The synthesis of this compound frequently begins with hydrated strontium borate compounds, such as strontium tetraborate tetrahydrate (SrB₄O₇·4H₂O). researchgate.net The thermal dehydration of these precursors is not merely the loss of water molecules; it involves a significant restructuring of the borate anion network. researchgate.netfunctmaterials.org.ua This process, often referred to as borate rearrangement, is a key step in the formation of the final anhydrous this compound phase. researchgate.netfunctmaterials.org.ua

During heating, the initial borate polyanions undergo a series of bond-breaking and bond-forming events. This leads to a transformation from the borate structures present in the hydrated precursor to the characteristic chain or network structures of the target this compound polymorph. rsc.org For example, the synthesis of strontium tetraborate (SrB₄O₇) can proceed through the formation of strontium borate hydrates, which then undergo dehydration and a subsequent borate rearrangement to form the final product. functmaterials.org.uaresearchgate.net

A prevalent mechanism in the solid-state synthesis of strontium borates from hydrated precursors is the sequence of dehydration, amorphization, and crystallization. researchgate.netfunctmaterials.org.uaresearchgate.net Upon heating, the removal of water of crystallization from the precursor often leads to the collapse of its crystal lattice, resulting in the formation of an amorphous intermediate phase. functmaterials.org.uaresearchgate.net

This amorphous substance is a disordered mixture of strontium ions and various borate units. researchgate.net Further heating of this amorphous intermediate to a sufficiently high temperature provides the thermodynamic driving force for the nucleation and growth of a stable crystalline phase. researchgate.netresearchgate.net For instance, strontium tetraborate (SrB₄O₇) has been shown to form from the crystallization of an amorphous substance at approximately 750°C, which itself was obtained by dehydrating a mixture of strontium borate crystal hydrates. researchgate.netfunctmaterials.org.uaresearchgate.net This transition from an amorphous to a crystalline state is typically an exothermic process that can be identified using thermal analysis techniques like Differential Thermal Analysis (DTA). functmaterials.org.ua

The formation of crystalline this compound from an amorphous precursor or a supersaturated solution is governed by the fundamental processes of nucleation and growth. wiley-vch.descielo.brmdpi.com Nucleation is the initial step where small, stable crystalline clusters, or nuclei, form within the parent phase. wiley-vch.de The rate of nucleation is highly sensitive to factors such as the degree of supersaturation (in solution growth) or temperature (in solid-state crystallization). wiley-vch.dedtu.dk

Once stable nuclei have formed, they begin to grow by the successive addition of constituent atoms or molecules from the surrounding medium onto their surfaces. wiley-vch.de The growth rate is influenced by factors like the diffusion of species to the crystal surface and the kinetics of their integration into the crystal lattice. wiley-vch.de There is a competition between nucleation and growth; at low supersaturation, growth tends to dominate, while at high supersaturation, nucleation is favored. dtu.dk In the context of this compound synthesis, controlling the temperature and precursor concentration allows for the manipulation of nucleation and growth rates, which in turn determines the final crystal size and morphology of the product. researchgate.net

The phase purity and microstructure of the final this compound product are critically dependent on the synthesis conditions. researchgate.netresearchgate.net Key parameters that must be carefully controlled include the stoichiometry of the reactants, the calcination temperature, and the heating rate.

The molar ratio of the strontium and boron precursors is a fundamental factor. A precise stoichiometric ratio is generally required to obtain the desired single-phase this compound. Deviations from this ratio can lead to the formation of other strontium borate phases as impurities. functmaterials.org.ua

The temperature profile, including the final calcination temperature and the rate of heating, plays a crucial role in determining which crystalline phase is formed and the resulting microstructure. researchgate.net Different polymorphs of this compound can be stable at different temperatures. For example, in the synthesis of strontium tetraborate, the crystallization from an amorphous phase occurs at a specific temperature, and precise control is needed to ensure the complete conversion to the desired phase. researchgate.netfunctmaterials.org.ua The heating and cooling rates during flux growth, for instance, directly impact the size and quality of the resulting single crystals. youtube.com

The nature of the precursors can also influence the reaction pathway. For example, starting with strontium carbonate and boric acid in a solid-state reaction requires specific temperature ranges for the decomposition of the precursors and the subsequent reaction to form strontium borate. functmaterials.org.uaresearchgate.netmdpi.com The reactivity of the precursors can affect the kinetics of the reaction and the properties of the final product.

Advanced Synthesis Strategies for Property Modulation

To tailor the properties of this compound for specific applications, advanced synthesis strategies are employed. These methods focus on controlling the material's composition, size, and morphology at the micro- and nano-scale.

One of the most significant strategies is doping with activator ions . The intrinsic optical and luminescent properties of this compound can be dramatically altered by introducing small quantities of other ions, known as dopants, into the host crystal lattice. For example, doping this compound with rare-earth ions such as Europium (Eu³⁺) can induce strong luminescence. researchgate.netsioc-journal.cn The emission color can be tuned; for instance, SrB₂O₄:Eu³⁺ can produce an orange emission. jim.org.cn The luminescence intensity and lifetime can also be modified by co-doping with other ions. researchgate.net These doped materials are synthesized by methods such as solid-state reaction or sol-gel techniques, which allow for the incorporation of the dopant ions into the strontium borate matrix. jim.org.cn

Synthesis of nanostructured materials is another advanced approach to modulate properties. By preparing this compound as nanorods or other nanostructures, it is possible to achieve enhanced mechanical or optical properties compared to the bulk material. researchgate.net For instance, single-crystalline strontium borate (SrB₂O₄) nanorods have been synthesized via a sol-gel route at low temperatures. researchgate.net These nanorods exhibit a high elastic modulus. researchgate.net Similarly, single-crystal strontium hexaboride (SrB₆) nanowires have been grown through a catalyst-assisted pyrolysis method. nih.gov

Morphology control is also a key aspect of advanced synthesis. By adjusting reaction conditions in methods like hydrothermal synthesis, it is possible to influence the shape and size of the resulting crystals. rsc.orgmdpi.com This control over morphology can be crucial for applications where properties are dependent on the physical form of the material. For example, the photocatalytic activity of a material can be influenced by its surface area and crystal facet exposure, which are determined by its morphology. mdpi.com

The table below summarizes the effect of different synthesis parameters on the properties of strontium borate.

| Synthesis Parameter | Effect on Properties | Example |

| Dopant Ion | Modifies luminescent properties (color, intensity, lifetime). | Doping SrB₂O₄ with Eu³⁺ results in orange light emission. jim.org.cn |

| Co-dopant Ion | Can enhance luminescence intensity and alter emission wavelength. | Co-doping with Ba²⁺ in Eu³⁺-doped strontium borate can tune the emission peak. researchgate.net |

| Synthesis Method | Determines particle size, morphology, and crystallinity. | Sol-gel synthesis can produce SrB₂O₄ nanorods with enhanced mechanical properties. researchgate.net |

| Reaction Temperature | Influences the crystalline phase and particle size. | Precise temperature control is required to crystallize SrB₄O₇ from an amorphous precursor. researchgate.netfunctmaterials.org.ua |

| Precursor Type | Affects reaction kinetics and final product purity. | Using strontium carbonate and boric acid in solid-state reactions requires specific decomposition temperatures. functmaterials.org.ua |

High-Pressure Synthesis of Doped Strontium Metaborates

High-pressure, high-temperature (HPHT) synthesis is a powerful technique for creating novel materials and stabilizing specific phases or oxidation states that are inaccessible under ambient conditions. In the context of strontium metaborates, this methodology has been effectively employed to synthesize phosphors with enhanced luminescent properties.

A notable example is the synthesis of Europium(II)-activated this compound (SrB₂O₄:Eu²⁺). acs.org This process involves subjecting the starting materials to pressures typically in the range of several gigapascals (GPa) and high temperatures. For instance, strontium diazenide (B1233639) (SrN₂), another strontium compound, has been synthesized using a Walker-type module under HPHT conditions, demonstrating the utility of such apparatus for strontium-based materials. nih.govrsc.org The high-pressure environment facilitates the incorporation of dopant ions like Eu²⁺ into the Sr²⁺ sites within the this compound host lattice, while the high temperature provides the necessary energy to overcome kinetic barriers for the reaction and crystallization. acs.org This method is particularly advantageous for stabilizing divalent lanthanide ions, such as Eu²⁺, which are crucial for achieving efficient luminescence. acs.org

The specific conditions of high-pressure synthesis can be tailored to target desired material properties. Key parameters include the applied pressure, reaction temperature, and duration of the synthesis. These factors influence the crystal structure, phase purity, and the local environment of the dopant ion, all of which directly impact the functional properties of the final material.

| Compound | Synthesis Method | Pressure | Temperature | Precursors | Reference |

|---|---|---|---|---|---|

| SrB₂O₄:Eu²⁺ | High-Pressure, High-Temperature (HPHT) | Not specified | Not specified | Not specified | acs.org |

| SrN₂ | High-Pressure, High-Temperature (HPHT) via Walker-type module | Up to 43.2 GPa | High | Strontium azide (B81097) (Sr(N₃)₂) | nih.govrsc.org |

Incorporating Doping Elements for Functional Enhancement

The functional properties of this compound, particularly its luminescence, can be significantly enhanced by incorporating various doping elements. These dopants, typically rare-earth or transition metal ions, are introduced into the host lattice through several synthetic routes, with the solid-state reaction method being the most common. This method involves mixing the host precursors (e.g., Strontium Carbonate, Boric Acid) with a small amount of the dopant oxide or carbonate and firing the mixture at high temperatures, often in a controlled atmosphere. optica.orgresearchgate.net

Europium (Eu): Europium is a widely used dopant, existing in both divalent (Eu²⁺) and trivalent (Eu³⁺) states, which yield different emission colors. Eu²⁺ typically produces a broad-band UV-blue emission, while Eu³⁺ results in a sharp, narrow-band red luminescence. researchgate.net The stabilization of a specific oxidation state can be controlled by the synthesis conditions. For instance, high-pressure synthesis is effective for creating stable Eu²⁺-doped phosphors. acs.org Other methods like the Czochralski method for single crystal growth and melt-quenching for glasses have also been employed to create Eu-doped strontium borate materials for visible light applications. researchgate.netnih.gov

Samarium (Sm): Doping with Samarium (Sm²⁺) can produce materials with strong, narrow emission lines in the red region of the spectrum. researchgate.netoptica.org The conventional solid-state reaction is a common method for preparing Sm-doped strontium tetraborate (SrB₄O₇). researchgate.net The reduction of samarium from the trivalent to the divalent state can be achieved by heating in air at high temperatures within the SrB₄O₇ host, which has a structural framework that stabilizes divalent rare-earth ions. researchgate.net

Cerium (Ce): Cerium (Ce³⁺) doping is utilized to create phosphors with blue or UV emission. In strontium borate hosts like SrB₂O₄ and SrB₆O₁₀, Ce³⁺ ions can occupy strontium sites, leading to luminescence. researchgate.net The synthesis is often carried out via a high-temperature solid-state reaction. The charge compensation mechanism for incorporating Ce³⁺ into the Sr²⁺ lattice can involve the formation of strontium vacancies. researchgate.net Research on Ce-doped strontium borate glasses has shown that the host composition significantly influences the luminescent properties. researchgate.net

Dysprosium (Dy): Dysprosium (Dy³⁺) is a key dopant for producing white-light-emitting phosphors due to its characteristic blue and yellow emission bands. researchgate.net It is also crucial as a co-dopant with Europium in strontium aluminates to create materials with long-lasting phosphorescence, where Dy³⁺ ions act as hole traps. researchgate.netnih.govmdpi.com For strontium borates, Dy³⁺-doped materials are prepared by solid-state reaction and are investigated for applications in thermoluminescence dosimetry. researchgate.netdocumentsdelivered.com

Terbium (Tb): Terbium (Tb³⁺) is known for its strong green emission. While much of the literature focuses on terbium-doped strontium aluminates, studies on related host materials like strontium-barium fluoride (B91410) borate crystals demonstrate the successful incorporation of Tb³⁺ to achieve its characteristic luminescence. mdpi.com

Neodymium (Nd): Neodymium (Nd³⁺) is a dopant primarily used for applications in near-infrared (NIR) emitting materials, particularly for lasers. Nd³⁺-doped strontium borate-containing glasses have been synthesized to explore their potential for NIR emission at wavelengths such as 1.06 μm. bonviewpress.comresearchgate.netscilit.com

Bismuth (Bi): Bismuth can be incorporated as a dopant, with Bi²⁺-doped strontium borates like SrB₄O₇ and SrB₆O₁₀ acting as efficient orange and red-emitting phosphors. optica.orgresearchgate.net These materials can be prepared via solid-state reaction in air at temperatures below 900°C and are considered promising for use in white-light-emitting diodes. optica.org Strontium is also used as a dopant in bismuth borate glasses to enhance thermal stability and optical performance. chalcogen.ro

Copper (Cu): While copper is not typically used as a dopant in the same manner as rare-earth ions for luminescence, strontium copper borate compounds with a defined stoichiometry, such as SrCu₂(BO₃)₂, have been synthesized. These materials are studied for their unique structural and magnetic properties. osti.gov

Lead (Pb): Strontium tetraborate doped with lead (SrB₄O₇:Pb) has been synthesized using the solid-state method. The resulting material exhibits excellent thermoluminescence properties and is considered a candidate for personal dosimetry for gamma radiation due to its non-hygroscopicity and high sensitivity. kashanu.ac.irresearchgate.net

For several other potential dopants, including Vanadium (V) , Nickel (Ni) , Zinc (Zn) , and Indium (In) , specific research detailing their incorporation into a this compound host for functional enhancement was not prominent in the surveyed literature. Studies tend to focus on compounds where these elements are part of the host lattice (e.g., zinc borates, nickel borates) rather than serving as trace dopants in a strontium borate matrix. biointerfaceresearch.comrsc.org

| Dopant Element | Host Compound(s) | Synthesis Method | Key Research Findings / Functional Enhancement | Reference |

|---|---|---|---|---|

| Europium (Eu) | SrB₂O₄, SrB₄O₇ | High-Pressure Synthesis, Czochralski, Solid-State Reaction | Eu²⁺ gives broad UV-blue emission; Eu³⁺ gives narrow red emission. Promising for visible light phosphors. | acs.orgresearchgate.net |

| Samarium (Sm) | SrB₄O₇, Sr₂B₁₆O₂₆ | Solid-State Reaction | Sm²⁺ provides sharp emission lines in the red spectral region (e.g., ~685 nm). | researchgate.netoptica.org |

| Cerium (Ce) | SrB₂O₄, SrB₆O₁₀ | High-Temperature Solid-State Reaction | Creates phosphors with UV/blue emission for potential use in LEDs. | researchgate.net |

| Dysprosium (Dy) | SrB₄O₇ | Solid-State Reaction | Produces blue and yellow emission for white-light phosphors; used in thermoluminescence dosimetry. | researchgate.net |

| Neodymium (Nd) | Strontium Borate Glasses | Melt-Quenching | Used for near-infrared (NIR) emission around 1.06 μm for laser and optical amplifier applications. | bonviewpress.com |

| Bismuth (Bi) | SrB₄O₇, SrB₆O₁₀ | Solid-State Reaction | Bi²⁺ doping yields orange and red-emitting phosphors for white LEDs. | optica.orgresearchgate.net |

| Lead (Pb) | SrB₄O₇ | Solid-State Reaction | Creates a thermoluminescent dosimeter with high sensitivity to gamma radiation. | kashanu.ac.irresearchgate.net |

| Copper (Cu) | SrCu₂(BO₃)₂ | High-Temperature Techniques | Forms a stoichiometric compound with specific magnetic properties. | osti.gov |

Advanced Structural Elucidation and Crystallography

Single Crystal and Powder X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of strontium metaborate (B1245444), providing detailed insights into its atomic arrangement in both crystalline and amorphous forms. By analyzing the angles and intensities of diffracted X-rays, researchers can deduce the crystal structure, identify phases, and assess the degree of crystallinity.

The crystalline form of strontium metaborate (SrB₂O₄) has been subject to detailed structural analysis. Early investigations determined that strontium diborate crystallizes in the orthorhombic system. scispace.com Specifically, the space group was identified as Pmn2₁. scispace.com This assignment was based on systematic extinctions observed in the diffraction patterns of single crystals. scispace.com

Further single-crystal X-ray studies on SrB₂O₄ grown from a melt confirmed its structure, providing detailed atomic coordinates and bond lengths. iucr.org The complexity of the strontium borate (B1201080) system allows for the formation of various phases with different crystal structures. For instance, other complex strontium borates, such as Sr₂B₁₆O₂₆, have been synthesized and shown to crystallize in the monoclinic system with a space group of P2₁/c. researchgate.net This highlights the structural diversity within the broader family of strontium borate compounds.

Table 1: Crystallographic Data for Strontium Borate Phases

| Compound Formula | Crystal System | Space Group | Reference |

|---|---|---|---|

| SrB₂O₄ | Orthorhombic | Pmn2₁ | scispace.com |

| Sr₂B₁₆O₂₆ | Monoclinic | P2₁/c | researchgate.net |

Precision in determining lattice parameters is crucial for accurate structural description. For the orthorhombic SrB₂O₄, unit cell dimensions were determined from powder diffraction data using an internal standard (lead nitrate) and refined with a least-squares fit. scispace.com The resulting parameters were reported with high precision. scispace.com The volume of the unit cell is a direct product of these parameters.

The refinement process involves adjusting the atomic coordinates and lattice parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data, often yielding a low reliability index (R-value). scispace.com

Table 2: Refined Lattice Parameters for Orthorhombic Strontium Diborate (SrB₂O₄)

| Parameter | Value |

|---|---|

| a | 10.711 ± 0.005 Å |

| b | 4.427 ± 0.002 Å |

| c | 4.235 ± 0.002 Å |

| Unit Cell Volume | 200.7 ų |

Data sourced from Krogh-Moe, 1964. scispace.com

XRD is the primary tool for phase identification in strontium borate systems. By comparing the diffraction pattern of a sample to established databases, the specific crystalline phases present can be identified. For example, single-crystal studies have unambiguously identified the structure of SrB₂O₄. scispace.comiucr.org In multiphase samples, XRD can determine the distribution and relative abundance of different crystalline forms, such as various strontium borate compounds (e.g., Sr₂B₁₆O₂₆), or unreacted starting materials like SrCO₃. iucr.orgresearchgate.net The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline material, while broad halos indicate an amorphous nature.

Strontium borate systems can also exist in an amorphous, or glassy, state. These materials lack the long-range atomic order characteristic of crystals and are of interest for various applications. nih.govwsu.edu XRD is essential for verifying the amorphous nature of these glasses, which is characterized by the absence of sharp Bragg diffraction peaks and the presence of broad, diffuse scattering halos. wsu.edunih.gov

Many studies focus on creating glass-ceramics, where a controlled heat treatment (annealing) above the glass transition temperature causes the nucleation and growth of crystalline phases within the amorphous glass matrix. wsu.edunih.gov XRD is used to monitor this transformation, confirming the initial amorphous state after quenching and subsequently identifying the crystalline phases that emerge during annealing. wsu.edunih.gov This allows for a detailed assessment of the transition from a disordered glassy state to a partially or fully crystalline material.

Borate Network Architecture and Polyhedral Connectivity

The fundamental building blocks of borate structures are trigonal [BO₃]³⁻ units and tetrahedral [BO₄]⁵⁻ units. researchgate.netnih.gov In these units, a central boron atom is coordinated by either three or four oxygen atoms, respectively. The connectivity of these polyhedra forms the basis of the borate network.

In the crystalline structure of this compound (SrB₂O₄), the network is composed of infinite chains of planar [BO₃] groups. iucr.org In contrast, another investigation of strontium diborate described the structure as a three-dimensional network of [BO₄] tetrahedra. scispace.com Other complex crystalline phases, like Sr₂B₁₆O₂₆, feature intricate three-dimensional networks built from a combination of 12 BO₃ triangles and 4 BO₄ tetrahedra. researchgate.net

In strontium borate glasses, SrO acts as a network modifier. The addition of strontium oxide to a boric oxide melt disrupts the borate network and facilitates the conversion of three-coordinated boron (BO₃) to four-coordinated boron (BO₄). nih.govresearchgate.net This structural change is crucial as it influences the glass's physical and chemical properties. nih.gov While XRD is used to assess long-range order, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are often employed to quantify the relative ratio of BO₃ to BO₄ units in these amorphous systems. nih.gov

Characterization of Complex Borate Anions and Ring Structures

The structural chemistry of borates is characterized by the ability of BO₃ triangles and BO₄ tetrahedra to link in various ways, forming complex anions. In the case of strontium borates, several of these complex structures have been identified. For instance, the crystal structure of a strontium borate with the composition Sr₂B₁₆O₂₆ features a three-dimensional network of a complex borate anion [B₁₆O₂₀O₁₂/₂]⁴⁻. This network is formed by 12 BO₃ triangles and four BO₄ tetrahedra, which can be described as three linked triborate groups ([B₃O₃O₄/₂]⁻) bonded to one pentaborate group ([B₅O₆O₄/₂]⁻) and two additional BO₃ triangles. researchgate.netresearchgate.net

Another complex strontium borate, Sr₄B₁₄O₂₅, possesses a three-dimensional framework composed of two types of borate groups: three-ring structures and BO₃ triangles. This arrangement leads to the formation of layers with 14-membered rings composed of boron-oxygen tetrahedra and triangles. researchgate.net

In strontium diborate (SrO·2B₂O₃), the structure consists of a three-dimensional network of BO₄ tetrahedra, where some oxygen atoms are bonded to three boron atoms. scispace.com The β-polymorph of strontium tetraborate (B1243019) (β-SrB₄O₇) is composed of both BO₃ triangles and BO₄ tetrahedra in a 1:1 ratio, forming a three-dimensional framework with channels. researchgate.net

The fundamental borate anions and their arrangements in a selection of strontium borates are summarized in the table below.

| Compound | Borate Anion Composition | Structural Features |

| Sr₂B₁₆O₂₆ | [B₁₆O₃₂]¹⁶⁻ | 3D network of linked triborate and pentaborate groups with additional BO₃ triangles. researchgate.net |

| Sr₄B₁₄O₂₅ | Framework of (2□, Δ) and BO₃ triangles | 3D framework with layers of 14-membered rings. researchgate.net |

| SrB₄O₇ (diborate) | Network of BO₄ tetrahedra | 3D network where some oxygen atoms are bonded to three boron atoms. scispace.com |

| β-SrB₄O₇ (tetraborate) | BO₃ triangles and BO₄ tetrahedra (1:1 ratio) | 3D framework with channels. researchgate.net |

Structural Interconversions within Borate Networks

Structural interconversions in borate networks are often driven by changes in temperature and pressure. These transformations can involve a change in the coordination of boron atoms, from trigonal BO₃ to tetrahedral BO₄, or vice versa. For example, in sodium metaborate hydrates, a transformation from tetrahedrally coordinated boron to trigonal boron is observed upon heating. acs.orgelsevierpure.com This type of interconversion is also plausible within strontium borate networks under varying thermodynamic conditions.

The crystallization of glasses in the SrO-B₂O₃ system reveals the formation of various crystalline phases, including metastable ones. For instance, strontium triborate can form as a metastable phase in glasses with 20-30 mol% SrO, which then decomposes at higher temperatures into strontium diborate and a liquid phase. researchgate.net This indicates a structural rearrangement from the triborate network to the more stable diborate structure under thermal influence.

Furthermore, high-pressure studies on metaborates of other alkaline earth metals, such as calcium metaborate, have shown pressure-induced phase transitions that involve an increase in the coordination number of both the cation and the boron atoms. nih.gov Similar pressure-induced structural interconversions can be expected for this compound.

Role of Strontium Cations as Network Modifiers and Charge Compensators

In the structure of strontium borates, strontium cations (Sr²⁺) primarily act as network modifiers and charge compensators. As a network modifier, SrO disrupts the B-O-B network of the borate glass former. researchgate.net The large Sr²⁺ cations occupy interstitial positions within the borate network, causing a discontinuity in the glassy network and leading to the formation of non-bridging oxygens.

Microstructural Characterization Techniques

The microstructural features of this compound, such as morphology, homogeneity, and particle size, are critical for its properties and applications. These characteristics are primarily investigated using electron microscopy techniques.

Scanning Electron Microscopy (SEM) for Morphology, Homogeneity, and Particle Dispersion

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface morphology of this compound. SEM images of borate bioactive glasses reveal details about the shape and surface texture of the particles. researchgate.net For strontium tin phosphate (B84403) nanopowder, SEM images show agglomerates of non-uniform, biscuit-like nano flakes. physchemres.org The morphology of this compound can be influenced by the synthesis method. For instance, single crystalline strontium borate (SrB₂O₄) nanorods have been synthesized via a facile sol-gel route. researchgate.net The morphology of particles in the broader strontium borate system can vary, with some exhibiting flower-like and jujube-like superstructures. researchgate.net

The homogeneity and dispersion of particles are also assessed using SEM. In composites, SEM can reveal the distribution of different phases and the extent of particle agglomeration. For example, SEM analysis of strontium-doped cobalt aluminate nanoparticles showed bulbous-aggregated shapes due to the energy release during the combustion synthesis process.

Quantitative Analysis of Particle Size and Distribution in Nanomaterials

The quantitative analysis of particle size and distribution in this compound nanomaterials is essential for understanding their properties. Various techniques can be employed for this purpose, with transmission electron microscopy (TEM) and dynamic light scattering (DLS) being common methods. ekb.eg

For instance, the average crystallite size of strontium tin phosphate nanopowder was estimated to be around 17 nm using X-ray diffraction (XRD) data and the Williamson-Hall plot method. physchemres.org For strontium oxide nanoparticles synthesized by a sol-gel method, the crystalline size was calculated to be about 80 nm using the Debye-Scherrer formula from XRD patterns. iaea.org

The particle size of nanomaterials can be method-dependent. nist.gov A comparative study on silver, gold, and silica (B1680970) sand nanoparticles showed that DLS provides a hydrodynamic diameter, while TEM allows for direct measurement of individual particles. ekb.eg For strontium-doped hydroxyapatite (B223615) nanoparticles, the hydrodynamic diameter measured by DLS was found to be approximately twice the particle size determined by TEM. researchgate.net

The table below presents a summary of particle size data for various strontium-containing nanoparticles, illustrating the range of sizes achievable and the techniques used for their measurement.

| Material | Synthesis Method | Particle Size | Measurement Technique |

| Strontium Tin Phosphate | Solid State Reaction | ~17 nm (crystallite size) | XRD (W-H plot) physchemres.org |

| Strontium Oxide | Sol-Gel | ~80 nm (crystallite size) | XRD (Debye-Scherrer) iaea.org |

| Strontium-doped Hydroxyapatite | Not specified | Hydrodynamic diameter ~2x TEM size | DLS, TEM researchgate.net |

Influence of Compositional and Thermal Variations on Structure

The crystal structure and phase composition of strontium borates are highly sensitive to both the initial chemical composition (specifically the SrO/B₂O₃ ratio) and subsequent thermal treatments.

Variations in the SrO-B₂O₃ ratio lead to the formation of different crystalline phases. The SrO-B₂O₃ system is known to have nine crystalline phases. researchgate.net For example, crystallization of glasses with SrO content between 16.7 and 43.0 mol % can yield new crystalline compounds such as 2SrO·3B₂O₃ (metastable) and SrO·5B₂O₃, in addition to the metastable β-SrO·2B₂O₃ modification. researchgate.net Strontium triborate (SrO·3B₂O₃), previously only synthesized through dehydration of crystal hydrates, can also be produced by the crystallization of glasses. researchgate.net Furthermore, with a deficiency of strontium oxide, the 4SrO·7B₂O₃ compound can form solid solutions. researchgate.net

Thermal variations play a crucial role in the phase stability and potential structural transformations of this compound. Thermal analysis of SrB₂O₄ has shown that no structural phase transitions occur in the temperature range from 50 K to 1200 K. researchgate.net However, the thermal dehydration of hydrated strontium borates, such as SrB₂O₄·4H₂O, leads to the formation of the anhydrous form. researchgate.net The thermal decomposition of strontium oxalate, for example, proceeds to strontium carbonate, and this process is influenced by the crystal structure of the hydrated precursors. researchgate.net

In the broader context of borate glasses, temperature significantly influences the boron coordination. An increase in temperature can lead to a decrease in the fraction of tetrahedrally coordinated boron (N₄). The thermal history, including the quenching rate of a borate melt, can therefore be imprinted on the final glass structure. elsevierpure.com While crystalline this compound is stable over a wide temperature range, amorphous or glassy phases within the SrO-B₂O₃ system will exhibit structural changes in response to thermal treatment, which can lead to the crystallization of various strontium borate phases. researchgate.net

Effects of Dopant Incorporation on Crystal Environment and Local Atomic Arrangements

Single doping typically does not affect the entire crystal lattice but induces local bond length deformations, with the scale of this deformation dependent on the specific dopant atom. For instance, in boron-doped strontium apatite, B-doping has been shown to decrease the lattice dimensions and the volume of the unit cells. Concurrently, an increase in the boron ratio leads to an increase in crystallite size and a decrease in dislocation density. Similarly, studies on Eu³⁺ and B³⁺ co-doped SrTa₂O₆ have shown that the presence of boron can promote grain growth and lead to an improvement in crystallization. These findings suggest that dopants can act as fluxing agents or modify the nucleation and growth kinetics of the host material.

The impact of dopant incorporation on the crystal lattice is a key factor in tailoring the material's properties. The changes in bond lengths, lattice parameters, and crystallite size directly influence the electronic and optical characteristics of the compound.

Table 1: Observed Effects of Dopant Incorporation in Strontium-Based Compounds

| Host Material | Dopant(s) | Observed Effects on Crystal Environment | Reference |

|---|---|---|---|

| Strontium Apatite | Boron (B) | Decreased lattice dimensions and unit cell volume; Increased crystallite size. | acs.org |

| β-SrTa₂O₆ | Eu³⁺, B³⁺ | Improvement of crystallization; Promotes agglomeration and grain growth. | researchgate.net |

| Calcium Phosphates | Strontium (Sr) | Induces preferential orientation and formation of higher symmetry crystals. | researchgate.net |

Structural Stability and High-Temperature Decomposition Pathways

This compound (SrB₂O₄) exhibits significant thermal stability. Thermal analysis has shown that no structural phase transitions occur in the temperature range from 50 K to 1200 K (approximately 927°C). However, at very high temperatures, dielectric measurements indicate a pronounced anomaly around 1136 K (863°C), which is attributed to softening of the material and increased ionic conduction rather than a decomposition event.

While this compound itself is stable to high temperatures, related hydrated compounds undergo multi-stage decomposition pathways. For example, the decomposition of a hydrated precursor, SrB₂O₄·4H₂O, would involve dehydration steps at lower temperatures before the stability of the anhydrous SrB₂O₄ phase is reached.

To illustrate a complete decomposition process, the behavior of strontium carbonate (SrCO₃) can be considered. Its decomposition is a well-studied, high-temperature process that proceeds via calcination. At temperatures of 1200°C, SrCO₃ fully decomposes into strontium oxide (SrO) and carbon dioxide (CO₂) gas. This type of decomposition pathway, involving the loss of a gaseous component to form a more stable oxide, is a common feature in the high-temperature chemistry of inorganic salts. The activation energy for the decomposition of SrCO₃ has been calculated to be 195 kJ/mol.

Table 2: Thermal Events in Strontium Compounds

| Compound | Temperature | Observed Event | Reference |

|---|---|---|---|

| SrB₂O₄ | 50 K - 1200 K | No structural phase transition observed. | |

| SrB₂O₄ | ~1136 K (863°C) | Dielectric anomaly related to material softening. | |

| SrCO₃ | 1200°C (1473 K) | Complete decomposition to SrO and CO₂. |

Spectroscopic Investigations of Electronic and Vibrational States

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of molecules and crystal lattices. Methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the structural units within borate (B1201080) compounds, particularly the coordination of boron atoms.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the chemical bonds and functional groups within strontium borate materials by measuring the absorption of infrared radiation. The analysis of FTIR spectra reveals the coordination of boron, which typically exists in trigonal [BO₃] and tetrahedral [BO₄] units. nih.gov The stretching vibrations of these units are observed in distinct regions of the infrared spectrum.

Key findings from FTIR studies on strontium-containing borate glasses include:

[BO₃] and [BO₄] Identification : The main structural components of the borate glass network are identified as [BO₃] and [BO₄] units. nih.gov A strong absorption band between 1200–1500 cm⁻¹ is attributed to the B–O stretching vibrations of trigonal [BO₃] units. nih.govbiointerfaceresearch.com Meanwhile, broad peaks in the 800–1200 cm⁻¹ and 600–800 cm⁻¹ ranges are characteristic features of the B–O stretching of tetrahedral [BO₄] units. nih.govbiointerfaceresearch.com

Structural Transformations : In some complex borate systems, FTIR analysis can track the transformation of borate units. For example, progressive depolymerization in a borate network can lead to the formation of metaborate (B1245444) (BØ₂O)⁻ and eventually orthoborate (BO₃)³⁻ monomers, identified by shifts in the vibrational bands. rsc.org The peak around 710 cm⁻¹ is indicative of the out-of-plane bending mode of (BO₃)³⁻ triangular units. rsc.org The absorption band at 1330–1370 cm⁻¹ is assigned to B–O stretching vibrations of BO₃ groups, while the band at 1180–1200 cm⁻¹ corresponds to the asymmetric B–O stretching of BO₄ units. rsc.org

The table below summarizes the typical FTIR absorption bands observed in strontium borate materials and their assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 1200–1500 | Asymmetric B–O stretching vibrations of trigonal [BO₃] units (including meta-, pyro-, and orthoborate configurations). chalcogen.ro | nih.govchalcogen.ro |

| 800–1200 | B–O stretching vibrations of tetrahedral [BO₄] units. | nih.govbiointerfaceresearch.com |

| 600–800 | Bending vibrations of various borate segments. | biointerfaceresearch.com |

| ~710 | Out-of-plane bending mode of borate (BO₃)³⁻ triangular units. | rsc.org |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR for analyzing the vibrational modes of materials. It is particularly effective for studying the polyatomic vibration modes in borate structures and providing detailed information about the borate polyhedral network. rsc.orgresearchgate.net

Studies on strontium-containing borate systems have revealed the following:

Borate Network Structure : Raman spectroscopy confirms that the network structure of these glasses is primarily based on BO₃ and BO₄ units. scirp.org Specifically, it can identify various structural groups, including pentaborate groups linked to BO₄ tetrahedra. scirp.org The presence of metaborate ring-chains is one of the many borate configurations that can be identified. researchgate.net

Identification of Boron Coordination : The technique can distinguish between different boron coordinations. Deconvolution of Raman spectra can reveal the presence of planar BØ₃ rings (around 808 cm⁻¹) and the symmetric breathing vibration of six-membered rings containing a BØ₄⁻ tetrahedron (around 750 cm⁻¹). rsc.org The conversion of [BO₃] units into [BO₄] units can be tracked through changes in the Raman spectra. researchgate.net

Vibrational Band Assignments : Specific Raman bands are assigned to particular vibrational modes. For instance, in hydroboracite, a band at 1037 cm⁻¹ is assigned to a B-O stretching vibration, while bands at 1129, 1163, and 1193 cm⁻¹ are attributed to B-O stretching of tetrahedral units. researchgate.net The antisymmetric stretching modes of tetrahedral boron can be observed around 947 cm⁻¹. researchgate.net A band near 720 cm⁻¹ is often associated with metaborate groups. researchgate.net

The following table presents a summary of Raman bands observed in borate materials and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 1129, 1163, 1193 | B-O stretching vibration of tetrahedral [BO₄] units. | researchgate.net |

| 1037 | B-O stretching vibration. | researchgate.net |

| 947 | Antisymmetric stretching modes of tetrahedral boron. | researchgate.net |

| ~808 | Planar BØ₃ rings. | rsc.org |

| ~750 | Symmetric breathing vibration of a six-membered ring with one BØ₄⁻ tetrahedron. | rsc.org |

| ~720 | Metaborate groups. | researchgate.net |

Surface and Elemental Analysis Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. eag.comcarleton.edubrighton-science.com The technique involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the surface. eag.com

In the analysis of strontium borate compounds, XPS is used to confirm the presence of strontium (Sr), boron (B), and oxygen (O) and to determine their atomic concentrations. researchgate.netrsc.org More importantly, high-resolution XPS spectra of individual elements can reveal their oxidation states. tascon.eu This is achieved by observing small shifts in the binding energies of the core-level electrons, which are sensitive to the local chemical environment. carleton.edu

For strontium, the Sr 3d spectrum typically shows a doublet (Sr 3d₅/₂ and Sr 3d₃/₂) due to spin-orbit coupling. The binding energies of these peaks are characteristic of the Sr²⁺ ionic state within the borate lattice. researchgate.net For example, in α-SrB₄O₇, the Sr 3d₅/₂ and Sr 3d₃/₂ peaks have been observed at binding energies of 133.5 eV and 135.3 eV, respectively. researchgate.net Similarly, the B 1s and O 1s spectra provide information about the bonding environment of boron and oxygen. The O 1s spectrum can often distinguish between oxygen in the borate network and oxygen in other forms, such as surface hydroxyl groups or carbonates. thermofisher.com

The following table presents typical binding energy values for the core levels of elements in strontium borate as determined by XPS.

| Element | Core Level | Binding Energy (eV) | Reference |

| Sr | 3d₅/₂ | 133.5 | researchgate.net |

| Sr | 3d₃/₂ | 135.3 | researchgate.net |

| B | 1s | 192.5 | researchgate.net |

| O | 1s | 531.8 | researchgate.net |

Table 2: XPS Core Level Binding Energies for α-SrB₄O₇

Valence Band X-ray Photoelectron Spectroscopy (VB-XPS) for Electronic Structure Correlation

Valence Band X-ray Photoelectron Spectroscopy (VB-XPS) is a specialized application of XPS that probes the electronic states in the valence band region (typically 0-30 eV binding energy) of a material. acs.org This technique provides direct experimental insight into the density of states (DOS) of the valence band, which is crucial for understanding the material's electronic and optical properties. nih.gov

For strontium borates like α-SrB₄O₇ and Sr₂B₁₆O₂₆, VB-XPS spectra have been measured and compared with theoretical calculations of the electronic band structure. acs.orgnsc.ru The valence band of strontium borates is primarily composed of O 2p and B 2p orbitals, with some contribution from O 2s and B 2s orbitals at higher binding energies. nsc.ru The Sr 4p orbitals appear at even higher binding energies, around 19.4 eV in α-SrB₄O₇. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) for Local Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is a powerful analytical technique used to determine the elemental composition of a sample. In the context of strontium metaborate, EDS is frequently employed to confirm the presence and stoichiometric ratios of the constituent elements—strontium (Sr), boron (B), and oxygen (O). nih.govmostwiedzy.pl The technique is often used in conjunction with Scanning Electron Microscopy (SEM), allowing for elemental mapping of the sample's surface. nih.govacs.org This combination provides spatial information about the distribution of elements, which is crucial for assessing the homogeneity of the material.

For instance, in the synthesis of this compound, EDS analysis serves as a validation step to verify that the desired elements are present in the correct proportions, complementing structural data from X-ray Diffraction (XRD). researchgate.net Research on doped strontium borate materials also relies on EDS to confirm the successful incorporation of dopant elements into the host matrix. nih.govmdpi.com For example, studies on Sm³⁺-doped strontium barium borate phosphors and Ca(BO₂)₂-doped superconductors have utilized EDS to verify the elemental composition and distribution of both the host and dopant elements. nih.govresearchgate.net The analysis can provide semi-quantitative or fully quantitative results, confirming the elemental makeup of the synthesized compound. acs.orgwebofproceedings.org

The following table provides an example of elemental composition data that can be obtained from an EDS analysis of a strontium borate-based material.

| Element | Weight % | Atomic % |

| O | 50.15 | 68.21 |

| B | 12.55 | 25.29 |

| Sr | 37.30 | 6.50 |

| This table is illustrative. Actual percentages vary with stoichiometry and sample purity. |

Atomic Absorption Spectroscopy for Quantitative Elemental Analysis

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific elements in a sample. The method relies on the principle that atoms absorb light at characteristic wavelengths. usgs.gov For this compound and related compounds, AAS is particularly effective for accurately quantifying the concentration of strontium. researchgate.netnemi.gov

The analytical process typically involves dissolving the solid sample, often through fusion with a flux like lithium metaborate followed by dissolution in an acidic solution, to prepare an aqueous sample for analysis. nrcan.gc.ca The solution is then aspirated into a flame or a graphite (B72142) furnace, where it is atomized. A light source specific to the element being measured (in this case, a strontium hollow-cathode lamp) emits light at a wavelength that is absorbed by the strontium atoms in the sample. nemi.govlasalle.edu According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the analyte atoms in the light path. lasalle.edu

AAS has been successfully used to quantify the exact percentage of strontium in mixed borate crystal systems, such as barium strontium borate (BSB) single crystals. researchgate.net To overcome potential interferences from other elements in the matrix, such as aluminum, phosphate (B84403), or silica (B1680970), releasing agents or ionization suppressors like lanthanum salts and potassium chloride are often added to both the samples and calibration standards. nemi.govnrcan.gc.ca The technique offers high precision and low detection limits, making it suitable for verifying the stoichiometry of strontium in the final product and for trace element analysis. researchgate.netnih.gov

Typical AAS Operating Parameters for Strontium Analysis

| Parameter | Value |

| Wavelength (nm) | 460.7 |

| Slit Width (nm) | 0.2 / 0.4 |

| Light Source | Strontium Hollow-Cathode Lamp |

| Flame/Atomizer | Air-Acetylene |

| Linear Range (mg/L) | up to 5 |

| Data compiled from typical instrument conditions. nemi.govlasalle.edu |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect and Dopant Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable tool for investigating materials containing unpaired electrons. It is highly sensitive to the local environment of paramagnetic species, making it ideal for characterizing defects and dopants within the diamagnetic this compound host. researchgate.neteurekaselect.comscispace.com

When strontium borate is doped with transition metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) or when intrinsic defects are present, these species often act as paramagnetic centers. researchgate.netnih.govresearchgate.net The EPR spectrum provides detailed information about the oxidation state, coordination symmetry, and nature of the chemical bonding of these ions. scispace.comnih.govresearchgate.net

For instance, in iron-doped strontium borate glasses, EPR spectra can distinguish between isolated Fe³⁺ ions in distorted octahedral or rhombic sites and clustered iron ions that interact via dipole-dipole or superexchange mechanisms. researchgate.networldscientific.com Similarly, for copper-doped glasses, the spin-Hamiltonian parameters (g and A values) derived from the EPR spectrum indicate that Cu²⁺ ions typically occupy tetragonally distorted octahedral sites with a d(x²-y²) ground state. eurekaselect.comresearchgate.net The analysis of these parameters helps elucidate structural rearrangements in the glass network, such as the conversion of boron coordination states induced by the dopant. eurekaselect.com EPR studies on manganese-doped systems have confirmed the ionic nature of the bonding between Mn²⁺ ions and the surrounding oxygen ligands. nih.gov

The technique is also capable of identifying intrinsic defects created by irradiation or other processes. researchgate.net These defects, which can be electron or hole centers trapped at specific sites in the glass network, are crucial in understanding the material's response to radiation and its potential for applications in dosimetry. researchgate.net

Summary of EPR Findings for Dopants in Strontium Borate Glasses

| Dopant Ion | Typical EPR Signal (g_eff) | Inferred Site Symmetry / State | Reference |

| Fe³⁺ | g ≈ 4.3 and g ≈ 2.0 | Isolated ions in rhombic/distorted octahedral sites and clustered ions | researchgate.net |

| Cu²⁺ | g∥ > g⊥ > gₑ (≈2.0023) | Tetragonally distorted octahedral sites | eurekaselect.comresearchgate.net |

| Mn²⁺ | g ≈ 2.0 with hyperfine structure | Ionic bonding environment | nih.gov |

| W⁵⁺ | Signal indicates axial distortion | Tetragonally elongated WO₆ octahedron | ijisrt.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a profoundly insightful technique for probing the local atomic structure of materials. In the study of borate compounds like this compound, solid-state NMR is particularly valuable because it can provide quantitative information about the coordination environment of specific nuclei, even in amorphous or glassy materials where long-range order is absent. ualberta.caresearcher.life

Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) for Boron Coordination Environments

For borate materials, ¹¹B is the most commonly studied nucleus due to its high natural abundance and sensitivity. ualberta.ca Magic Angle Spinning (MAS) NMR is a solid-state NMR technique that averages out anisotropic interactions, resulting in narrower, more resolved spectral lines. This allows for the clear distinction between different boron coordination environments. ualberta.camdpi.com

In this compound and other borate glasses, boron atoms primarily exist in two coordination states with oxygen: trigonal planar BO₃ units ( ualberta.caB) and tetrahedral BO₄ units ( researchgate.netB). researcher.liferesearchgate.net ¹¹B MAS-NMR is exceptionally effective at distinguishing and quantifying the relative populations of these two species. mdpi.comresearchgate.net The fraction of four-coordinated boron, denoted as N₄, is a fundamental structural parameter that significantly influences the material's properties. researcher.lifeingentaconnect.com

¹¹B MAS-NMR spectra of borate glasses typically show two main features: a broad, asymmetric signal at higher chemical shifts (approx. 10-20 ppm) corresponding to ualberta.caB units, and a sharper, more symmetric peak at lower chemical shifts (approx. -5 to 5 ppm) assigned to researchgate.netB tetrahedra. ualberta.caresearchgate.net The addition of network modifiers like strontium oxide (SrO) to boron oxide glass causes the conversion of ualberta.caB units to researchgate.netB units to balance the charge of the Sr²⁺ cation, a change that is directly monitored by the increase in the N₄ value calculated from the NMR spectra. ingentaconnect.comresearchgate.net

Advanced NMR techniques, such as Multiple Quantum Magic Angle Spinning (MQMAS), can provide even greater resolution, helping to distinguish between different types of BO₃ units (e.g., ring vs. non-ring structures) or different BO₄ environments based on their second-nearest neighbors. mdpi.comsnu.ac.kr Studies on strontium borate glasses have utilized ¹¹B MAS-NMR to resolve disparities in literature data and provide accurate N₄ values, confirming the structural roles of network modifiers. researcher.lifeingentaconnect.comscispace.com

¹¹B MAS-NMR Characteristics for Boron Environments in Borate Glasses

| Boron Unit | Coordination | Typical Chemical Shift (δ) Range (ppm) | Spectral Lineshape |

| ualberta.caB (BO₃) | 3 | 10 to 20 | Broad, asymmetric (second-order quadrupolar) |

| researchgate.netB (BO₄) | 4 | -5 to 5 | Narrow, symmetric |

| Data compiled from multiple sources. ualberta.caresearchgate.netscispace.com |

Computational Modeling and Theoretical Frameworks

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a cornerstone of computational materials science for its balance of accuracy and computational efficiency. DFT calculations are instrumental in predicting a wide array of properties for strontium borate (B1201080) compounds.

DFT calculations are routinely used to map the electronic structure, providing a fundamental understanding of a material's conductivity and optical properties. The band structure illustrates the energy levels that electrons can occupy, while the Density of States (DOS) shows the number of available states at each energy level.

For strontium borate compounds, theoretical calculations reveal them to be wide-band-gap materials. In a study of Sr₂B₁₆O₂₆, calculations using the full potential linearized augmented plane wave (FP-LAPW) method showed that the valence band maximum (VBM) and conduction band minimum (CBM) are located at the Gamma point of the Brillouin zone, resulting in a direct energy gap of approximately 5.31 eV. nih.gov The total density of states calculated for the valence band showed reasonable agreement with experimental X-ray photoelectron spectra. nih.gov Analysis of the Partial Density of States (PDOS) for various strontium borates consistently shows that the top of the valence band is dominated by the 2p orbitals of oxygen atoms. researchgate.netresearchgate.net In the case of SrO·2B₂O₃, the conduction band is primarily composed of orbitals from strontium and boron. researchgate.net

Similarly, first-principles calculations for Sr₂B₅O₉(OH)·H₂O indicate that it has a direct band gap. researchgate.net The nature of the bonding can also be inferred from these studies; analysis of the DOS for perovskite-type strontium compounds suggests that the bond between strontium and the oxide entities is mainly ionic, while bonding within the anionic groups (e.g., Ti-O or B-O) is covalent. scirp.org The application of uniaxial strain has been shown to modulate the band gap of strontium tetraborate (B1243019) (SrB₄O₇). aip.org

Calculated Band Gaps of Strontium Borates

| Compound | Abbreviation | Calculated Band Gap (eV) | Band Gap Type | Reference |

|---|---|---|---|---|

| Sr₂B₁₆O₂₆ | - | 5.31 | Direct | nih.gov |

| Sr₂B₅O₉(OH)·H₂O | - | - | Direct | researchgate.net |

| SrB₄O₇ | SBO | ~5.0 (unstrained) | - | aip.org |

| Strontium Borate Phases | - | ~4.96 | - |

DFT calculations are essential for predicting the nonlinear optical (NLO) properties of materials, which are critical for applications in laser technology and frequency conversion. Key NLO properties include the second-harmonic generation (SHG) response, refractive index, and birefringence.

Several strontium borate compounds have been identified as promising NLO materials through theoretical studies. For instance, a noncentrosymmetric strontium borate, P1-Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O, was predicted to be a potential deep-ultraviolet NLO crystal. nih.gov Its SHG intensity was calculated to be 1.7 times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. nih.gov DFT calculations confirmed that the B-O units are primarily responsible for the NLO property. nih.govresearcher.life Another study on Sr₂B₅O₉(OH)·H₂O found its powder SHG effect to be approximately three times that of KDP. researchgate.net The calculated refractive indices, birefringence, and SHG coefficients for this compound were consistent with experimental results. researchgate.netfrontiersin.org

Strontium tetraborate (SrB₄O₇, or SBO) is known to have high NLO coefficients, but its utility is limited by a small birefringence, which is insufficient for angular phase-matching in the UV region. aip.orgaip.org Computational studies based on DFT revealed that this limitation could be overcome by applying uniaxial strain. aip.org It was predicted that a -10% compressive strain along the a-axis could enhance the birefringence to nearly thirteen times its unstrained value, making the crystal phase-matchable for SHG processes. aip.orgaip.org

Theoretical NLO Properties of Strontium Borates

| Compound | Property | Predicted Value/Finding | Reference |

|---|---|---|---|

| P1-Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O | SHG Intensity | 1.7 x KDP | nih.govresearcher.life |

| Sr₂B₅O₉(OH)·H₂O | SHG Intensity | ~3 x KDP | researchgate.net |

| SrB₄O₇ (unstrained) | Birefringence | Small (~0.0034) | aip.org |

| SrB₄O₇ (-10% compressive strain) | Birefringence | ~13x unstrained value | aip.orgaip.org |

DFT provides a framework for calculating the formation energy of defects, such as vacancies or substitutional dopants, within a crystal lattice. This energy determines the stability and concentration of defects, which in turn govern many material properties, including conductivity and luminescence. The process involves creating a supercell of the host material, introducing the defect (e.g., replacing a host atom with a dopant or removing an atom to create a vacancy), and calculating the total energy difference relative to the perfect crystal and the chemical potentials of the constituent elements. arxiv.orgaps.org

While specific DFT studies on the formation energies of substitutional defects in strontium metaborate (B1245444) are not widely reported, the methodology is well-established. For example, in studies of doped lanthanum gallate, high-temperature oxide melt solution calorimetry, supported by computer modeling, was used to determine the formation enthalpies for Sr and Mg dopants. researchgate.net Such calculations can reveal the most energetically favorable dopant sites and explain observed material properties. researchgate.net DFT calculations on aluminosilicate (B74896) ceramics revealed that the bond energies for strontium were 11.6 eV in SrAl₂Si₂O₈ and 12.1 eV in Sr₂Al₂SiO₇, indicating strong immobilization within the host matrix. mdpi.com

A negative correlation energy of co-doping, where the formation energies of both acceptors and donors decrease in the presence of compensating impurities, can also be investigated using DFT. arxiv.org This approach is crucial for understanding doping mechanisms and predicting how to achieve desired electronic properties in materials like strontium borate.

Predicting the thermodynamic stability of a compound is a primary application of first-principles calculations. umn.edu This analysis determines whether a hypothetical material is likely to be synthesizable or if a known material is stable under certain conditions. Stability is typically assessed in two ways: stability against decomposition into competing phases and stability against transformation into a different crystal structure (polymorph) at the same composition. umn.edu By calculating the formation energy of a compound and comparing it to the energies of all known competing phases (the "convex hull" approach), DFT can predict whether a material is thermodynamically stable, metastable, or unstable. umn.edu

This framework is applicable to strontium borates, where various crystalline phases exist. For instance, the compound Sr₄B₁₄O₂₅ has been identified as metastable, decomposing into strontium di- and metaborate over time, a behavior that can be explored computationally. researchgate.net DFT calculations that include vibrational contributions can also map out the thermodynamic stability of surfaces at finite temperatures and under various chemical potentials, as has been done for the perovskite SrTiO₃. nih.gov

For layered materials, DFT can be used to predict exfolia-bility. This involves calculating the interlayer binding energy. A low binding energy suggests that the layers can be separated with relative ease, for instance through liquid exfoliation, to form two-dimensional nanosheets. While specific studies on the exfoliation of strontium metaborate are limited, the computational methodology is robust for predicting this potential.

The analysis of electron charge density, calculated via DFT, provides a visual and quantitative description of chemical bonding. uni-goettingen.de By mapping the distribution of electrons throughout the crystal lattice, one can distinguish between different types of chemical bonds (ionic, covalent, metallic) and identify features like lone electron pairs. uni-goettingen.derwth-aachen.de

In this method, the nature of a bond is analyzed by examining the bond critical point (BCP), a saddle point in the electron density between two atoms. uni-goettingen.de The value of the electron density and its Laplacian (second derivative) at the BCP can characterize the interaction. uni-goettingen.de For example, a positive Laplacian is indicative of ionic character, while a negative Laplacian signifies a covalent bond. uni-goettingen.de

For strontium-containing oxides like SrTiO₃, charge density studies have been used to conclude that the bond between strontium and the TiO₂ group is predominantly ionic, characterized by charge transfer, whereas the bond between titanium and oxygen is covalent. scirp.org Similar analyses applied to strontium borates can precisely characterize the Sr-O and B-O bonds. Calculations on Sr₂B₁₆O₂₆ have been performed to determine its electron charge density, providing insight into its bonding network, which consists of complex borate anions formed by BO₃ triangles and BO₄ tetrahedra. nih.govcapes.gov.br This analysis is crucial for understanding the relationship between the atomic-level structure and the material's macroscopic properties.

Advanced Computational Approaches

While DFT is a powerful tool, more advanced computational methods are sometimes required to overcome its limitations, such as the common underestimation of band gaps.

GW Approximation and Bethe-Salpeter Equation (BSE): For more accurate electronic properties, many-body perturbation theory approaches like the GW approximation are employed. The GW method has been shown to correct the band gap underestimation of standard DFT functionals, yielding values in much better agreement with experiments, as demonstrated in studies of materials like SrCl₂. researchgate.net Following the GW calculation, the Bethe-Salpeter equation (BSE) can be solved to compute optical properties, including the effects of electron-hole interactions (excitons). researchgate.net

Hybrid Functionals: Another approach to improve the accuracy of band structure calculations is the use of hybrid exchange-correlation functionals within DFT. These functionals mix a portion of exact Hartree-Fock exchange with a standard DFT functional, often resulting in more accurate predictions of electronic and structural properties for a wide range of oxides, including those containing strontium. rsc.org

Machine Learning (ML): The integration of machine learning with first-principles calculations is a rapidly growing field. ML models can be trained on large datasets of DFT-calculated properties to predict material characteristics, such as defect formation energies, with significantly reduced computational cost. umn.eduresearchgate.net This data-driven approach accelerates the discovery and design of new materials.

High-Throughput Crystal Structure Prediction: Advanced algorithms for crystal structure prediction can be combined with DFT calculations to perform high-throughput screening for new, stable materials. This method was used to identify energetically favorable structures for Sr₂Be₂B₂O₇, resolving questions about its previously reported crystal structure. acs.org

Dynamical Mean-Field Theory (DMFT) for Electronic Correlations

Dynamical Mean-Field Theory (DMFT) is a powerful non-perturbative method for investigating strongly correlated electron systems. d-nb.infowikipedia.orgcond-mat.dearxiv.org This theory effectively maps a complex lattice problem onto a solvable single-impurity Anderson model, which includes a self-consistency condition. d-nb.info This approach is exact in the limit of infinite lattice coordination and provides a robust approximation for real-world crystal structures. cond-mat.de